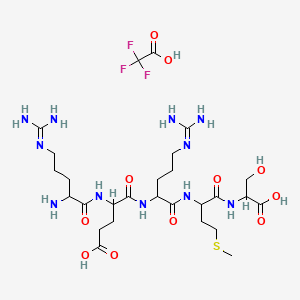![molecular formula C11H14N3O2+ B15096048 1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B15096048.png)
1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions, followed by cyclization to form the desired pyridopyrimidine structure . The reaction conditions often require elevated temperatures and the use of solvents such as p-xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can occur at the methyl groups or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets. The positively charged nitrogen atom in the pyridopyrimidine ring can form electrostatic interactions with negatively charged sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor function, leading to various biological effects. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure but lacks the methyl groups and the positively charged nitrogen atom.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with a different substitution pattern and potential biological activities.
Uniqueness
1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione is unique due to its specific substitution pattern and the presence of a positively charged nitrogen atom
Properties
Molecular Formula |
C11H14N3O2+ |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C11H14N3O2/c1-6-5-8-9(12-7(6)2)13(3)11(16)14(4)10(8)15/h5,8H,1-4H3/q+1 |
InChI Key |
ZROMGQVDQNTSKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(=[N+](C(=O)N(C2=O)C)C)N=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-(4-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B15095966.png)
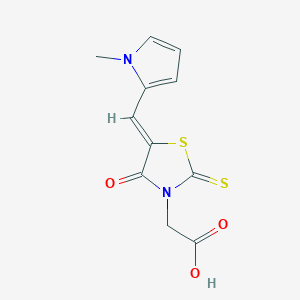
![Methyl 2-bromo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B15095985.png)

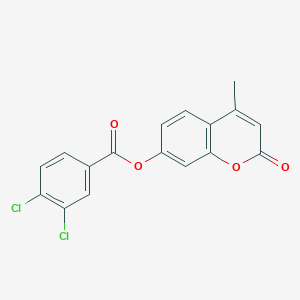
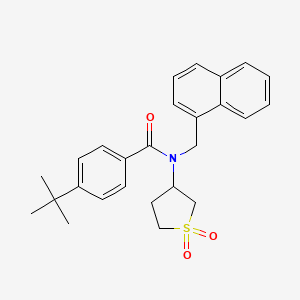
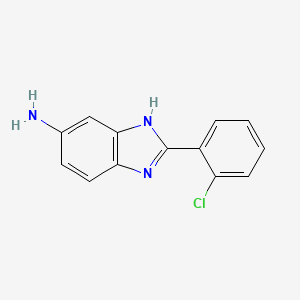
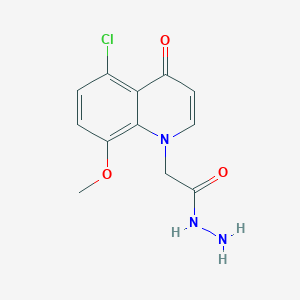
![methanesulfonic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate](/img/structure/B15096030.png)
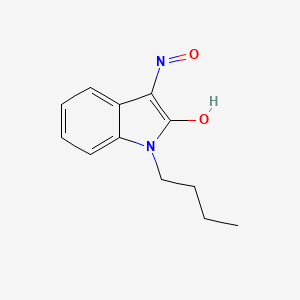
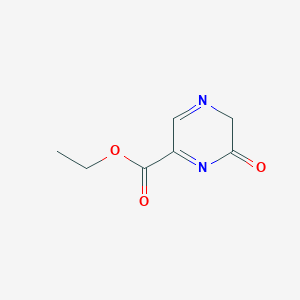
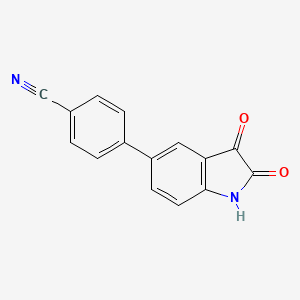
![[2-(Pyridin-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B15096056.png)
